N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
The compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide features a benzothiazole core substituted with methyl groups at positions 4 and 4. This heterocyclic system is linked via a sulfonamido bridge to a benzamide moiety, which itself is substituted with a 4-methylbenzenesulfonyl group. Benzothiazoles are known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, often attributed to their ability to modulate enzyme function or interact with biological targets through π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-8-11-17(12-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)15(2)10-13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXPPTXSBOHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a sulfonamide group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 344.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂S |
| Molecular Weight | 344.43 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
Antibacterial Activity
Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of related benzothiazole derivatives against multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
The mechanism of action for these compounds often involves inhibition of bacterial cell division proteins like FtsZ, which is crucial for bacterial cytokinesis. This novel target presents an opportunity for developing new antibiotics with unique mechanisms .
Case Study:
A specific study evaluated the antibacterial efficacy of various benzothiazole derivatives against clinical isolates of MRSA. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like ciprofloxacin and linezolid, indicating their potential as effective alternatives .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzothiazole and sulfonamide groups can enhance biological activity. For instance:
- Substituents on the benzothiazole ring : Electron-donating or withdrawing groups can influence the compound's lipophilicity and interaction with bacterial targets.
- Sulfonamide modifications : Variations in the sulfonamide moiety can affect binding affinity to bacterial enzymes involved in folate synthesis.
A comprehensive review outlined various structural modifications leading to improved antibacterial activity, suggesting that further optimization could yield even more potent derivatives .
Research Findings
Several research articles have documented the synthesis and biological evaluation of benzothiazole derivatives. Key findings include:
- Potency against Gram-positive bacteria : Compounds similar to this compound showed enhanced activity against Gram-positive strains compared to Gram-negative strains .
- Toxicity and Selectivity : Preliminary toxicity assessments indicated that many derivatives exhibited favorable selectivity indices, suggesting potential therapeutic applications with minimal side effects .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial and fungal strains.
Case Study : A study focused on 2-mercaptobenzimidazole derivatives reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 1.27 to 2.65 µM, indicating strong antibacterial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has shown that benzothiazole derivatives can inhibit the growth of cancer cells through various mechanisms.
Case Study : In a study assessing the anticancer activity of several compounds, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, certain compounds demonstrated IC50 values of 4.53 µM and 5.85 µM against human colorectal carcinoma cell lines (HCT116), outperforming the standard drug .
Comparison with Similar Compounds
Heterocyclic Core Variations
The benzothiazole core distinguishes the target compound from structurally related derivatives. For example:
- Imidazole-based analogs (e.g., compounds 4a–4j in ) replace the benzothiazole with a dicyanoimidazole ring. Imidazole derivatives in exhibit melting points ranging from 237–294°C, influenced by electron-withdrawing groups (e.g., nitro in 4c: 292–294°C) or electron-donating groups (e.g., methoxy in 4e: 262–265°C) .
- Thiadiazole and triazole derivatives (e.g., 951988-90-2 in ) feature smaller heterocycles with different electronic profiles. These systems may favor interactions with metal ions or charged residues in enzymes but lack the extended conjugation of benzothiazoles .
Sulfonamide and Benzamide Substituents
- Sulfonamide group : The 4-methylbenzenesulfonamido (tosyl) group in the target compound is less polar than sulfonamides with halogen or methoxy substituents (e.g., 4-fluorophenyl in 1212329-26-4, ). This may enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Benzamide substituents: The target’s benzamide is substituted at the ortho position with the sulfonamide group, unlike para-substituted analogs (e.g., 4d in , which has a p-tolyl group).
Melting Points and Solubility
While direct data for the target compound are unavailable, trends from analogous compounds suggest:
- Benzothiazole derivatives generally exhibit higher melting points than imidazole analogs due to increased rigidity and intermolecular stacking. For instance, imidazole-based 4d (p-tolyl) melts at 251–252°C, whereas a benzothiazole analog with similar substituents might exceed 260°C.
- Sulfonamide presence likely reduces solubility in nonpolar solvents compared to non-sulfonylated benzamides (e.g., 4a–4j in ).
Tabulated Comparison of Key Features
Table 1 : Structural and Physicochemical Comparison with Selected Analogs
N/R: Not reported in available sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
